Lipophilicity Comparison: 2-Isopropylthiazole-4-carbonitrile vs. 2-Pyridin-3-yl-1,3-thiazole-4-carbonitrile
2-Isopropylthiazole-4-carbonitrile exhibits significantly higher lipophilicity (XLogP3-AA = 2.2) compared to its heteroaryl analog 2-pyridin-3-yl-1,3-thiazole-4-carbonitrile (XLogP3-AA = 1.6), representing a 37.5% relative increase [1]. This difference in calculated partition coefficient indicates that the isopropyl-substituted compound will preferentially partition into non-polar environments, which directly impacts membrane permeability, metabolic stability, and oral bioavailability in drug discovery campaigns.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 2-Pyridin-3-yl-1,3-thiazole-4-carbonitrile (XLogP3-AA = 1.6) |
| Quantified Difference | +0.6 units (37.5% higher lipophilicity) |
| Conditions | Calculated using XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Higher LogP correlates with improved passive membrane diffusion and CNS penetration potential, making 2-isopropylthiazole-4-carbonitrile a more suitable scaffold for lipophilic binding pockets or oral drug design relative to the more polar pyridinyl analog.
- [1] PubChem. (2025). 2-Isopropylthiazole-4-carbonitrile (CID 45121771) and 2-Pyridin-3-yl-1,3-thiazole-4-carbonitrile (CID 2824512). Computed Properties. View Source
